molecular formula C8H13N3O2S B13868066 N-ethyl-4-hydrazinylbenzenesulfonamide

N-ethyl-4-hydrazinylbenzenesulfonamide

Cat. No.: B13868066
M. Wt: 215.28 g/mol
InChI Key: LLFZQSWZAULDMI-UHFFFAOYSA-N
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Description

N-ethyl-4-hydrazinylbenzenesulfonamide is an organic compound with the molecular formula C8H13N3O2S. It is a derivative of benzenesulfonamide, featuring an ethyl group and a hydrazinyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-4-hydrazinylbenzenesulfonamide can be synthesized through the condensation reaction of 4-hydrazinylbenzenesulfonamide with ethylating agents. One common method involves the reaction of 4-hydrazinylbenzenesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted benzenesulfonamides .

Scientific Research Applications

N-ethyl-4-hydrazinylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-hydrazinylbenzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects, where it disrupts essential biological pathways in target cells .

Comparison with Similar Compounds

Similar Compounds

    4-hydrazinylbenzenesulfonamide: Lacks the ethyl group but shares similar chemical properties.

    N-methyl-4-hydrazinylbenzenesulfonamide: Contains a methyl group instead of an ethyl group.

    N-ethyl-4-aminobenzenesulfonamide: Features an amino group instead of a hydrazinyl group.

Uniqueness

N-ethyl-4-hydrazinylbenzenesulfonamide is unique due to the presence of both an ethyl group and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N-ethyl-4-hydrazinylbenzenesulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-2-10-14(12,13)8-5-3-7(11-9)4-6-8/h3-6,10-11H,2,9H2,1H3

InChI Key

LLFZQSWZAULDMI-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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